5-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-5-oxo-pentanoic acid
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Overview
Description
5-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-5-oxo-pentanoic acid is a synthetic organic compound characterized by its unique piperazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-5-oxo-pentanoic acid typically involves the reaction of 2,2-dimethyl-3-oxo-piperazine with a suitable acylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and a base like triethylamine to facilitate the acylation process. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield. The final product is typically purified through crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-5-oxo-pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
5-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-5-oxo-pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-5-oxo-pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-acetic acid
- 4-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-4-oxo-butyric acid
- 2-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-propionic acid hydrochloride
Uniqueness
5-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-5-oxo-pentanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its piperazine ring and keto groups make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-(2,2-dimethyl-3-oxopiperazin-1-yl)-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-11(2)10(17)12-6-7-13(11)8(14)4-3-5-9(15)16/h3-7H2,1-2H3,(H,12,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZGUBQOEKQCMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)CCCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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